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Compound Name:
4-(4-Chlorophenyl)-2-
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CAS No.: 2103-98-2

Cat. No.: B1347295 Get Quote

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and

Formulation Scientists[1]

Executive Summary
4-(4-Chlorophenyl)-2-hydroxythiazole (CAS: 2103-98-2) is a critical heterocyclic scaffold in

medicinal chemistry, serving as a pharmacophore in the development of antifungal, anti-

inflammatory, and anticancer agents.[1] While often nomenclated as a "2-hydroxy" derivative,

this compound exhibits significant prototropic tautomerism, existing predominantly as 4-(4-

chlorophenyl)-3H-1,3-thiazol-2-one (the oxo form) in the solid state and most polar aprotic

solvents.[1]

This guide provides a rigorous analysis of its physicochemical behavior, synthesis, and spectral

characteristics, designed to support decision-making in lead optimization and formulation.

Molecular Architecture & Tautomeric Equilibrium
The defining physicochemical feature of this compound is the dynamic equilibrium between the

lactim (hydroxy) and lactam (oxo) forms. Understanding this equilibrium is non-negotiable for

accurate docking studies and solubility profiling.

The Tautomeric Shift
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Contrary to the "2-hydroxy" nomenclature, experimental evidence (X-ray crystallography and

solution-phase NMR of related congeners) confirms that the thiazol-2-one (lactam) tautomer is

energetically favored.[1] The driving force is the preservation of the amide-like resonance

stability, despite the loss of aromaticity in the thiazole ring.

Lactim Form (Hydroxy): Aromatic thiazole ring. Favored only in highly alkaline conditions (as

the anion) or specific gas-phase interactions.

Lactam Form (Oxo): Non-aromatic heterocyclic ring with an exocyclic carbonyl. Dominant in

neutral solution and solid state.
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Figure 1: Tautomeric equilibrium shifting towards the stable thiazolinone (lactam) form under

physiological conditions.

Synthesis & Purification Protocols
The most robust synthetic route utilizes the Hantzsch Thiazole Synthesis. This method is

preferred for its atom economy and the avoidance of hazardous diazotization steps required by

alternative aminothiazole hydrolysis routes.

Protocol: Cyclization of -Haloketones[1]
Reagents:

Substrate: 2-Bromo-4'-chloroacetophenone (CAS: 536-38-9).[1]

Cyclizing Agent: Potassium Thiocyanate (KSCN) or Ammonium Thiocarbamate.
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Solvent: Ethanol or Glacial Acetic Acid.

Step-by-Step Methodology:

Thiocyanation: Dissolve 2-bromo-4'-chloroacetophenone (1.0 eq) in ethanol. Add Potassium

Thiocyanate (1.1 eq) and reflux for 1-2 hours. This generates the intermediate 2-thiocyanato-

4'-chloroacetophenone.[1]

Cyclization: Treat the intermediate with dilute mineral acid (HCl/H₂O) or reflux in glacial

acetic acid. The acid catalyzes the intramolecular attack of the nitrogen onto the carbonyl

carbon, followed by dehydration.

Work-up: Pour the reaction mixture into ice-cold water. The product precipitates as an off-

white/cream solid.[1]

Purification: Recrystallize from hot ethanol/water (8:2 ratio).

Synthesis Workflow Diagram
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Figure 2: Hantzsch synthesis pathway via thiocyanatoketone cyclization.[1]

Physicochemical Profiling
The following data aggregates experimental values and high-confidence predictions based on

structural analogs (e.g., 4-phenylthiazol-2-one).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1347295?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268294/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Description Context & Implications

Molecular Formula C₉H₆ClNOS MW: 211.67 g/mol

Physical State Cream/Off-white powder Crystalline solid.[1]

Melting Point 218 – 224 °C

Indicates strong intermolecular

H-bonding (dimerization of

lactam form).[1]

Solubility (Water) < 0.1 mg/mL (Insoluble)

Highly lipophilic; requires

cosolvents (DMSO, PEG) for

bioassays.

Solubility (Organic)
Soluble in DMSO, DMF, Hot

EtOH

DMSO is the preferred vehicle

for in vitro screening.

LogP (Oct/Water) 2.5 – 3.2 (Estimated)

Moderate lipophilicity. The 4-

chlorophenyl group drives

hydrophobic interaction.[1]

pKa (Acidic) ~9.5 – 10.5

The NH of the lactam ring is

weakly acidic. Deprotonates to

form the anion at pH > 10.

H-Bond Donors 1 (NH of lactam)
Critical for binding site

interactions.[1]

H-Bond Acceptors 2 (C=O, S)
The carbonyl oxygen is a

strong acceptor.

Expert Insight on Solubility: The high melting point relative to its molecular weight suggests that

in the solid state, the molecule forms strong intermolecular hydrogen-bonded dimers (similar to

carboxylic acids or pyridones). Breaking this lattice energy is the primary barrier to aqueous

solubility.

Spectroscopic Characterization
Accurate identification requires distinguishing the oxo-form from the hydroxy-form.[1]
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Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆

¹H NMR:

11.5 – 12.0 ppm (1H, br s): NH proton of the thiazolinone ring. Note: If this signal is
observed, it confirms the oxo-tautomer. A hydroxy proton would typically appear at a
different shift or exchange rapidly.

7.4 – 7.8 ppm (4H, m): Aromatic protons of the p-chlorophenyl group (AA'BB' system).

6.6 – 6.9 ppm (1H, s): The C5-H proton of the thiazole ring. This singlet is diagnostic; its
shift is upfield compared to fully aromatic thiazoles due to the loss of aromaticity in the
lactam ring.

Infrared Spectroscopy (FT-IR)[1]
1650 – 1690 cm⁻¹: Strong C=O stretching vibration. Presence of this band is the definitive

confirmation of the lactam (oxo) structure.

3100 – 3200 cm⁻¹: Broad N-H stretch (often involved in H-bonding).[1]

Implications for Drug Development[1]
Permeability & Absorption (ADME)
With a LogP ~3 and MW < 250, the compound falls within the "sweet spot" for passive diffusion

(Lipinski's Rule of 5 compliant). However, the poor aqueous solubility poses a dissolution-rate-

limited absorption risk (BCS Class II).[1]

Strategy: Formulation approaches should utilize amorphous solid dispersions or lipid-based

delivery systems to enhance bioavailability.[1]

Metabolic Stability
The p-chlorophenyl moiety is generally resistant to oxidative metabolism (blocking the para-

position). However, the thiazole ring itself can be subject to S-oxidation or ring opening under

aggressive metabolic conditions. The lactam NH is a potential site for glucuronidation (Phase II

metabolism).
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Bioisosterism
In medicinal chemistry campaigns, this scaffold is often used as a bioisostere for:

Phenols: The acidic NH/C=O motif mimics the H-bond donor/acceptor properties of phenols

but with different metabolic liabilities.

Carboxylic Acids: The planar, polar head group can mimic the electrostatics of an acid

without the negative charge at physiological pH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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